
2-(3,4-Difluorophenyl)-6-(4-ethylcyclohexyl)-1-fluoronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Difluorophenyl)-6-(4-ethylcyclohexyl)-1-fluoronaphthalene is an organic compound with the molecular formula C20H28F2. This compound is characterized by the presence of fluorine atoms on both the phenyl and naphthalene rings, as well as an ethylcyclohexyl group. It is a white to off-white crystalline powder with a melting point of 51.0 to 54.0 °C and a predicted boiling point of 372.0 ± 35.0 °C .
Vorbereitungsmethoden
The synthesis of 2-(3,4-Difluorophenyl)-6-(4-ethylcyclohexyl)-1-fluoronaphthalene involves several steps, typically starting with the preparation of the 3,4-difluorophenyl precursor. This precursor is then subjected to a series of reactions to introduce the ethylcyclohexyl and fluoronaphthalene groups. Common synthetic routes include:
Halogenation: Introduction of fluorine atoms to the phenyl ring.
Cyclization: Formation of the naphthalene ring.
Alkylation: Addition of the ethylcyclohexyl group.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing by-products and waste .
Analyse Chemischer Reaktionen
2-(3,4-Difluorophenyl)-6-(4-ethylcyclohexyl)-1-fluoronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-(3,4-Difluorophenyl)-6-(4-ethylcyclohexyl)-1-fluoronaphthalene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including as a ligand for certain receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, including liquid crystals and polymers.
Wirkmechanismus
The mechanism of action of 2-(3,4-Difluorophenyl)-6-(4-ethylcyclohexyl)-1-fluoronaphthalene involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong interactions with proteins or enzymes, potentially inhibiting their activity. The ethylcyclohexyl group may contribute to the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Vergleich Mit ähnlichen Verbindungen
2-(3,4-Difluorophenyl)-6-(4-ethylcyclohexyl)-1-fluoronaphthalene can be compared with other similar compounds, such as:
3,4-Difluoro-4’-(4-ethylcyclohexyl)biphenyl: Similar in structure but lacks the naphthalene ring.
4’-[2-(3,4-Difluoro-phenyl)-ethyl]-4-propyl-bicyclohexyl: Contains a propyl group instead of an ethyl group and lacks the naphthalene ring.
The uniqueness of this compound lies in its combination of fluorine atoms, ethylcyclohexyl group, and naphthalene ring, which may confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
863914-75-4 |
|---|---|
Molekularformel |
C24H23F3 |
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
2-(3,4-difluorophenyl)-6-(4-ethylcyclohexyl)-1-fluoronaphthalene |
InChI |
InChI=1S/C24H23F3/c1-2-15-3-5-16(6-4-15)17-7-10-20-18(13-17)8-11-21(24(20)27)19-9-12-22(25)23(26)14-19/h7-16H,2-6H2,1H3 |
InChI-Schlüssel |
HRLVKHSOPIKYGN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCC(CC1)C2=CC3=C(C=C2)C(=C(C=C3)C4=CC(=C(C=C4)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2,5-Dimethylphenyl)-2-[(propan-2-yl)amino]propan-1-ol](/img/structure/B12535166.png)
![1-Naphthalenesulfonic acid, 6-amino-4-hydroxy-3-[2-[4-[2-(4-sulfophenyl)diazenyl]phenyl]diazenyl]-](/img/structure/B12535184.png)
![(1R,2R)-N~1~,N~2~-Bis[(1S)-1-phenylethyl]cyclohexane-1,2-diamine](/img/structure/B12535198.png)
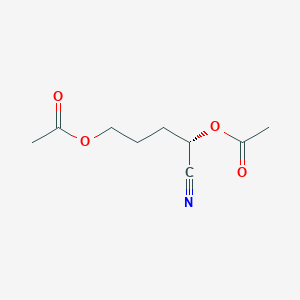
![2-Azetidinone, 3,3-dimethyl-1-phenyl-4-[4-(trifluoromethyl)phenyl]-](/img/structure/B12535208.png)
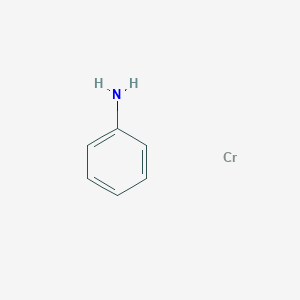
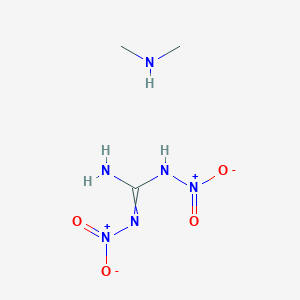
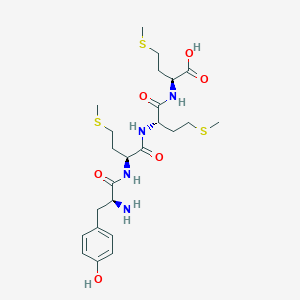
![N-[4,4-Bis(4-chlorophenyl)but-3-en-1-yl]acetamide](/img/structure/B12535231.png)


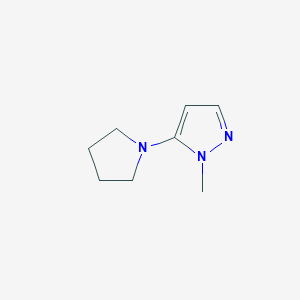
![1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(prop-1-en-1-yl)benzene](/img/structure/B12535262.png)

